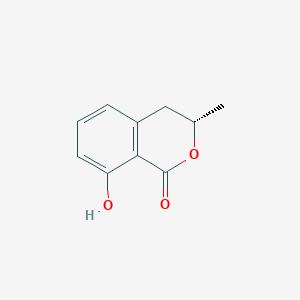

(+)-Mellein

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448358 | |

| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62623-84-1 | |

| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the (+)-Mellein Biosynthesis Pathway in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a dihydroisocoumarin, is a polyketide secondary metabolite produced by various species of the fungal genus Aspergillus. This document provides a comprehensive technical overview of the biosynthesis of this compound, detailing the enzymatic pathway, the genetic basis, and the current understanding of its regulation. Quantitative data on production, though sparse in the literature, is summarized. Detailed experimental methodologies for key research techniques are provided to facilitate further investigation into this pathway for applications in drug discovery and synthetic biology.

Introduction

This compound, first isolated from Aspergillus melleus, is a fungal polyketide with a range of reported biological activities.[1] As a secondary metabolite, its production is not essential for the primary growth of the fungus but is thought to play a role in ecological interactions. The biosynthesis of this compound proceeds through a partially reducing polyketide synthase (PR-PKS) pathway, sharing similarities with the well-characterized 6-methylsalicylic acid (6-MSA) synthesis. This guide aims to consolidate the current knowledge of the this compound biosynthesis pathway in Aspergillus, providing a technical resource for researchers in natural product chemistry, mycology, and drug development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is catalyzed by a multifunctional, iterative Type I polyketide synthase. While the specific mellein synthase from an Aspergillus species has not been fully characterized in vitro, heterologous expression of a homologous enzyme from Parastagonospora nodorum (SN477) has confirmed that a single PKS is sufficient for the synthesis of (R)-mellein (the enantiomer of the (+)-form, though the biosynthetic principles are the same).[2]

The proposed biosynthetic pathway involves the following key steps:

-

Initiation: The PKS is loaded with an acetyl-CoA starter unit.

-

Elongation: Three successive condensations with malonyl-CoA extender units build the polyketide chain.

-

Reduction: The β-keto groups at specific positions are reduced by the ketoreductase (KR) domain of the PKS.

-

Cyclization and Thioester Release: The final polyketide chain is cyclized and released from the enzyme, likely through the action of a thioesterase (TE) or a dedicated product template (PT) domain, to form the characteristic dihydroisocoumarin scaffold of this compound.

The domain architecture of the homologous mellein synthase from P. nodorum is organized as: Ketosynthase (KS) - Acyltransferase (AT) - Thiohydrolase (TH) - Ketoreductase (KR) - Acyl Carrier Protein (ACP).[2] It is highly probable that the Aspergillus mellein synthase possesses a similar domain structure.

Diagram of the this compound Biosynthesis Pathway

Caption: Proposed enzymatic steps in the biosynthesis of this compound by a partially reducing polyketide synthase (PKS).

Quantitative Data on this compound Production

Quantitative data on the production of this compound in Aspergillus species is limited in the scientific literature. Most studies report the presence or absence of the compound under various culture conditions. The following table summarizes the available qualitative and semi-quantitative findings.

| Aspergillus Species | Culture Conditions | Mellein Production | Reference |

| Aspergillus ochraceus | Synthetic media with various carbon and nitrogen sources | Detected | [3][4] |

| Aspergillus ochraceus | Yellow corn | Detected | [3][4] |

| Aspergillus ochraceus | Wheat, peanuts, soybeans | Not Detected | [3][4] |

| Aspergillus melleus | Not specified | First isolation | [1] |

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Aspergillus is complex, involving both pathway-specific and global regulators. While the specific regulatory elements for the this compound gene cluster have not been elucidated, it is likely governed by the same hierarchical regulatory networks that control other polyketide synthases.

Key global regulators in Aspergillus that likely influence this compound production include:

-

LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that affects chromatin remodeling, thereby controlling the expression of entire biosynthetic gene clusters.[5]

-

VeA: A component of the velvet complex, which interacts with LaeA and other proteins to regulate both development and secondary metabolism in response to light.[5]

-

PacC: A pH-responsive transcription factor.

-

CreA: A global carbon catabolite repressor.

Diagram of General Regulatory Influences on PKS Expression

Caption: A simplified model of the potential regulatory inputs controlling the this compound biosynthetic gene cluster in Aspergillus.

Experimental Protocols

Fungal Culture and Mellein Extraction

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose) with spores of the desired Aspergillus species to a final concentration of 10^6 spores/mL.

-

Incubation: Incubate the culture at 25-30°C for 7-14 days with shaking (for submerged culture) or without (for stationary culture).

-

Harvesting: Separate the mycelium from the culture broth by filtration.

-

Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure. The mycelium can also be extracted separately by homogenizing in ethyl acetate.

-

Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Heterologous Expression of the Mellein PKS in a Model Aspergillus Host

This protocol is adapted from methodologies for heterologous expression of PKS genes in Aspergillus niger.[3]

-

Gene Amplification: Amplify the putative mellein synthase gene from the genomic DNA of the producing Aspergillus species using high-fidelity DNA polymerase.

-

Vector Construction: Clone the amplified PKS gene into an Aspergillus expression vector under the control of a strong constitutive or inducible promoter (e.g., PgpdA or PamyB). The vector should also contain a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation and Transformation:

-

Grow the recipient Aspergillus strain (e.g., A. niger) in a suitable medium to the mid-logarithmic phase.

-

Harvest the mycelium and digest the cell wall using a lytic enzyme cocktail (e.g., Glucanex) to generate protoplasts.

-

Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

-

Isolate individual transformants and screen for the production of this compound using the extraction and analysis methods described in section 5.1.

-

Diagram of Heterologous Expression Workflow

Caption: A workflow for the heterologous expression of a putative this compound polyketide synthase (PKS) gene in a model Aspergillus host.

Conclusion

The biosynthesis of this compound in Aspergillus represents a classic example of fungal polyketide synthesis by a partially reducing PKS. While the general pathway is understood through homology to other systems, there remain significant opportunities for further research. Specifically, the isolation and kinetic characterization of the Aspergillus mellein synthase, the elucidation of the complete gene cluster and its specific regulatory elements, and the optimization of production through metabolic engineering are all areas ripe for investigation. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers aiming to explore and exploit the this compound biosynthetic pathway.

References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic kinetic parameters of the pellet forming fungus aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster [frontiersin.org]

- 4. Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus Wilhelm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of (+)-Mellein in Fungi: A Technical Guide

Introduction

(+)-Mellein, a dihydroisocoumarin, is a secondary metabolite produced by a variety of organisms, most notably fungi. It belongs to the polyketide class of natural products and has garnered significant interest from researchers due to its diverse biological activities, including phytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the fungal sources of this compound, quantitative data on its production, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.

Fungal Sources of this compound

While the (R)-(-)-enantiomer of mellein is more commonly reported, this compound has been isolated from several fungal species. The production of a specific enantiomer can be species-dependent. Fungi are the most significant producers of melleins.[1][2] The first isolation of (R)-(-)-mellein, initially named ocracin, was from Aspergillus melleus in 1933.[1][2][3] The (S)-(+)-mellein is produced by fewer fungal species in comparison.[2]

Some of the notable fungal producers of mellein and its derivatives include:

-

Macrophomina phaseolina[3]

-

Neofusicoccum parvum[5]

-

Lasiodiplodia theobromae[6]

-

Apiospora montagnei[7]

-

Cercospora taiwanensis[7]

-

Phoma tracheiphila[7]

-

Microsphaeropsis sp.[7]

-

Sphaeropsis sapinea[7]

-

Nigrospora sp.[7]

-

Pezicula livida[7]

-

Cryptosporiopsis spp.[7]

-

Fusarium larvarum[2]

Quantitative Production of Mellein

The yield of mellein can vary significantly depending on the fungal species, culture conditions, and extraction methods. The following table summarizes reported quantitative data for mellein production in various fungi.

| Fungal Species | Mellein Produced | Concentration/Yield | Reference |

| Macrophomina phaseolina | Mellein | 49–2,203 µg/L | [3][8] |

| Neofusicoccum parvum (Np-B) | (R)-Mellein | 53 mg/L | [5] |

| Neofusicoccum parvum (Np-Bt67) | (R)-Mellein | 0.01 mg/L | [5] |

| Aspergillus ochraceus | Mellein and 4-Hydroxymellein | Production supported by various carbon and nitrogen sources | [4] |

Biosynthesis of this compound

Melleins are polyketides, and their biosynthesis is initiated by a polyketide synthase (PKS) enzyme. The biosynthesis of (R)-mellein is similar to that of 6-methylsalicylic acid (6-MSA).[7] It involves the condensation of acetyl-CoA with several molecules of malonyl-CoA to form a pentaketide intermediate. This intermediate then undergoes cyclization and subsequent reduction to form the characteristic dihydroisocoumarin core of mellein.[7]

References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mellein: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus Wilhelm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity of Neofusicoccum parvum for the Production of the Phytotoxic Metabolites (-)-Terremutin and (R)-Mellein [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Isolation and Characterization of (+)-Mellein from Penicillium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of (+)-Mellein, a bioactive secondary metabolite produced by various species of the fungal genus Penicillium. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the experimental workflow for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound, a dihydroisocoumarin, is a fungal metabolite known for its diverse biological activities, including phytotoxic, antimicrobial, and insecticidal properties. Its presence in various Penicillium species makes this genus a significant source for its isolation. This guide focuses on the practical aspects of obtaining and verifying this compound from fungal cultures.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound. This information is critical for the identification and characterization of the isolated compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White solid | [1] |

| Optical Rotation [α]D | +98.0° (c 1.14, MeOH) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | See Table 3 | [1] |

| ¹³C NMR (CDCl₃) | See Table 4 | [1] |

| UV λmax (MeOH) | 243, 311 nm | [1] |

| IR νmax (KBr) | 3440 (O-H), 1716 (C=O, ester), 1623 (C=C, aromatic) cm⁻¹ | [1] |

| HR-MS (m/z) | 178.0651 [M]⁺ | [1] |

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.70 | m | |

| 4 | 2.90 | m | |

| 5 | 6.80 | d | 8.0 |

| 6 | 7.40 | t | 8.0 |

| 7 | 6.90 | d | 8.0 |

| 3-CH₃ | 1.55 | d | 6.5 |

| 8-OH | 11.03 | s |

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| 1 | 170.0 |

| 3 | 76.5 |

| 4 | 35.0 |

| 4a | 108.0 |

| 5 | 118.0 |

| 6 | 136.0 |

| 7 | 116.0 |

| 8 | 162.0 |

| 8a | 140.0 |

| 3-CH₃ | 21.0 |

Experimental Protocols

The following protocols are a composite representation based on established methods for the isolation of secondary metabolites from Penicillium species and related fungi.

Fungal Strain and Fermentation

-

Strain: A pure culture of a known this compound producing Penicillium species (e.g., Penicillium chrysogenum).

-

Inoculum Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with the fungal spores and incubate at 25 ± 2 °C for 5-7 days.

-

Seed Culture: Transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 25 ± 2 °C on a rotary shaker at 150 rpm for 3-4 days.

-

Production Culture: Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with 5% (v/v) of the seed culture. Incubate under the same conditions for 14-21 days.

Extraction of this compound

-

Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

Liquid-Liquid Extraction:

-

Acidify the culture filtrate to pH 3.0 with 2M HCl.

-

Extract the acidified filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined EtOAc extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:EtOAc (7:3) and visualizing under UV light (254 nm).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound.

-

Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

-

Preparative HPLC (Optional): For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient can be employed.

Characterization

The identity and purity of the isolated this compound should be confirmed by comparing its spectroscopic and physical data with the values reported in Tables 1-4. Techniques include NMR (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry, UV-Vis Spectroscopy, IR Spectroscopy, and polarimetry.

Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

References

The Dichotomy of a Fungal Metabolite: Unveiling the Biological Activities of (+)-Mellein and its Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Mellein, a dihydroisocoumarin produced by a variety of fungi, plants, insects, and bacteria, exists as two enantiomers: the dextrorotatory (+)-mellein and the levorotatory (-)-mellein. These stereoisomers, while mirror images of each other, often exhibit distinct biological activities, a phenomenon of significant interest in the fields of drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the known biological activities of this compound and its enantiomers, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological activities of mellein and its derivatives are diverse, ranging from antimicrobial and phytotoxic to enzyme-inhibitory and zootoxic. The following tables summarize the available quantitative data, highlighting the differences in potency between the enantiomers where data is available.

Table 1: Antimicrobial and Antifungal Activity of Mellein and its Derivatives

| Compound | Test Organism | Activity Type | MIC (µg/mL) | Reference |

| Mellein | Xanthomonas spp. (eleven strains) | Antibacterial | 1.9 - 62.5 | [1] |

| Viomellein | Staphylococcus aureus | Antibacterial | 0.78 | [2] |

| Viomellein | Candida albicans | Antifungal | 6.25 | [2] |

| (R)-(-)-Mellein | Botrytis cinerea | Antifungal (EC50) | < 50 | [3] |

| (R)-(-)-Mellein | Fulvia fulva | Antifungal (EC50) | < 50 | [3] |

| Mellein Derivative 39 | Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, S. aureus | Antimicrobial | 10 - 55 | [3] |

Table 2: Enzyme Inhibition, Zootoxicity, and Phytotoxicity of (R)-(-)-Mellein

| Compound | Activity Type | Target/Organism | IC50/LC50/EC50 | Reference |

| (R)-(-)-Mellein | Enzyme Inhibition | HCV Protease | 35 µM | [3] |

| Mellein Derivative 35 | Nitric Oxide Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 cells | 26.3 µM | [3] |

| Mellein Derivative 39 | Nitric Oxide Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 cells | 38.7 µM | [3] |

| (R)-(-)-Mellein | Zootoxicity | Artemia salina | 102 µg/mL (LC50, 36h) | [3] |

| (R)-(-)-Mellein | Larvicidal Activity | Aedes aegypti | 1.4 ppm (LC50) | [3] |

| (R)-(-)-Mellein | Phytotoxicity | Athelia rolfsii, Botrytis cinerea, Sclerotinia sclerotiorum | Significant to weak activity at 0.2 mg/plug | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for assessing the biological activities of mellein.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Detailed Protocol:

-

Preparation of Test Compound: Dissolve the mellein enantiomer in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the microtiter plate.

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only). Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. The results can also be read using a microplate reader to measure absorbance.

Phytotoxicity Assay (Seed Germination and Seedling Growth)

This assay evaluates the effect of a compound on plant development.

Principle: Seeds of a model plant species are exposed to different concentrations of the test compound, and the effects on germination rate and seedling growth (root and shoot elongation) are measured.

Detailed Protocol:

-

Preparation of Test Solutions: Prepare a series of concentrations of the mellein enantiomer in sterile distilled water or a suitable plant growth medium.

-

Seed Sterilization and Plating: Surface-sterilize the seeds of the chosen plant species (e.g., lettuce, radish) with a short wash in a disinfectant solution (e.g., 1% sodium hypochlorite) followed by several rinses with sterile distilled water. Place a set number of seeds on sterile filter paper in Petri dishes.

-

Treatment and Incubation: Add a defined volume of the respective test solution or control (sterile water) to each Petri dish. Seal the dishes and incubate them in a controlled environment (e.g., 25°C with a 16h light/8h dark photoperiod).

-

Data Collection and Analysis: After a set period (e.g., 3-7 days), count the number of germinated seeds in each dish to determine the germination percentage. Carefully measure the length of the primary root and shoot of each seedling. Calculate the percentage of inhibition for each parameter relative to the control. The IC50 value (the concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Principle: The activity of a target enzyme is measured in the presence of varying concentrations of the inhibitor. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Detailed Protocol:

-

Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme assay. Prepare solutions of the enzyme, its substrate, and the mellein enantiomer at known concentrations.

-

Assay Procedure: In a suitable reaction vessel (e.g., a microplate well or a cuvette), combine the buffer, the enzyme, and varying concentrations of the mellein enantiomer. Allow the enzyme and inhibitor to pre-incubate for a specific period.

-

Initiation of Reaction and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry, depending on the nature of the reaction.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

(R)-(-)-Mellein has been shown to interfere with key plant hormone signaling pathways, specifically the jasmonic acid (JA) and auxin (indole-3-acetic acid, IAA) pathways, which are critical for plant growth, development, and defense responses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is a crucial component of the plant's defense system against herbivores and certain pathogens.

References

An In-Depth Technical Guide to the Identification of the (+)-Mellein Polyketide Synthase Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a dihydroisocoumarin, and its enantiomer (-)-mellein are polyketide natural products with a range of biological activities, including phytotoxic, antimicrobial, and antifungal properties. The identification and characterization of the polyketide synthase (PKS) gene clusters responsible for their biosynthesis are critical for understanding their roles in fungal ecology and for harnessing their potential in drug development and agriculture. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the this compound PKS gene cluster, with a focus on gene cluster identification, functional analysis through genetic manipulation, and quantitative analysis of the resulting metabolites. While the majority of detailed research has focused on the biosynthesis of the more common (R)-(-)-mellein, the principles and techniques are broadly applicable. This guide synthesizes published data and protocols to provide a practical framework for researchers in the field.

Introduction to Mellein and its Biosynthesis

Melleins are a class of 3,4-dihydroisocoumarins produced by a wide variety of fungi, as well as some bacteria, insects, and plants.[1][2] The stereochemistry at the C-3 position determines the designation as either (S)-(+)-mellein or (R)-(-)-mellein. While both enantiomers have been reported, (R)-(-)-mellein is the more frequently isolated and studied form.[1] The biosynthetic core of mellein production is a partially reducing iterative Type I polyketide synthase (PR-PKS).[3]

The biosynthesis of (R)-mellein is proposed to proceed through a pathway parallel to that of 6-methylsalicylic acid (6-MSA), involving the iterative condensation of acetyl-CoA and malonyl-CoA units.[3] The PR-PKS responsible for (R)-mellein synthesis, first identified as SN477 in the wheat pathogen Parastagonospora nodorum, possesses a typical domain architecture: Ketosynthase (KS), Acyltransferase (AT), Thioesterase (TE)/Thiohydrolase (TH), Ketoreductase (KR), and Acyl Carrier Protein (ACP).[3][4]

Identification of the Mellein PKS Gene Cluster

The identification of the gene cluster responsible for mellein production typically involves a combination of bioinformatics, comparative genomics, and molecular biology techniques.

Bioinformatic and Phylogenetic Analysis

A common starting point is the use of bioinformatics tools to scan fungal genomes for putative PKS genes. The known amino acid sequence of a characterized mellein synthase, such as SN477 from P. nodorum, can be used as a query in BLAST searches to identify homologous genes in other fungi.[3] Phylogenetic analysis of the ketosynthase (KS) domain of these putative PKSs can help to classify them and predict their function. Mellein synthases typically cluster in a distinct clade from other PR-PKSs like 6-MSA synthases.[3]

dot

Caption: Workflow for the identification of a mellein PKS gene cluster.

Gene Cluster Prediction

Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) can be used to identify not only the PKS gene but also the entire biosynthetic gene cluster (BGC). These clusters often include genes encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases), transcription factors, and transporters that are co-regulated with the PKS.[5]

Functional Characterization of the Mellein Gene Cluster

Once a candidate gene cluster is identified, its function must be confirmed experimentally. The two primary methods for this are gene knockout and heterologous expression.

Gene Knockout/Disruption

Disrupting or deleting the candidate PKS gene in the native fungal strain should abolish the production of mellein. This provides strong evidence for the gene's function.

Experimental Protocol: Split-Marker Gene Knockout

This protocol describes a common method for gene replacement in filamentous fungi.

-

Construct Design:

-

Amplify by PCR two fragments of approximately 1-1.5 kb flanking the target PKS gene (5' and 3' flanking regions).

-

Amplify two overlapping fragments of a selectable marker gene, such as hygromycin B phosphotransferase (hph). The overlap should be in the middle of the gene.

-

Using fusion PCR, fuse the 5' flanking region to the 5' half of the hph gene, and the 3' flanking region to the 3' half of the hph gene. This creates two "split-marker" cassettes.

-

-

Fungal Transformation (Protoplast Method):

-

Grow the fungal strain in liquid culture to obtain sufficient mycelium.

-

Harvest and wash the mycelium.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., Glucanex, lysing enzymes) in an osmotic stabilizer (e.g., KCl, sorbitol) to generate protoplasts.

-

Purify the protoplasts by filtration and centrifugation.

-

Incubate the protoplasts with the two split-marker DNA cassettes and a transformation buffer (e.g., containing PEG and CaCl2) to facilitate DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic (e.g., hygromycin B) and an osmotic stabilizer.

-

-

Screening and Verification:

-

Isolate genomic DNA from antibiotic-resistant transformants.

-

Use PCR with primers flanking the target gene and within the selectable marker to confirm homologous recombination and gene replacement.

-

Confirm the absence of the target gene transcript by RT-qPCR.

-

-

Metabolite Analysis:

-

Culture the wild-type and knockout strains under conditions known to induce mellein production.

-

Extract the culture filtrate and/or mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC or LC-MS/MS and compare the metabolite profiles. The absence of the mellein peak in the knockout strain confirms the function of the PKS gene.

-

Heterologous Expression

Expressing the candidate PKS gene in a host organism that does not naturally produce mellein can confirm that the gene is sufficient for its synthesis. Saccharomyces cerevisiae and Aspergillus niger are commonly used hosts.

Experimental Protocol: Heterologous Expression in S. cerevisiae

-

Vector Construction:

-

Amplify the full-length cDNA of the candidate PKS gene from the native fungus.

-

Clone the PKS cDNA into a yeast expression vector, under the control of a strong, inducible promoter (e.g., GAL1).

-

The vector should also contain a selectable marker for yeast (e.g., URA3, LEU2).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., using the lithium acetate/PEG method).

-

Select for transformants on a medium lacking the appropriate nutrient corresponding to the selectable marker.

-

-

Expression and Metabolite Extraction:

-

Grow the transformed yeast in a selective medium with a non-inducing carbon source (e.g., raffinose).

-

Induce expression by transferring the culture to a medium containing galactose.

-

After a period of incubation (e.g., 48-72 hours), extract the culture with an organic solvent.

-

-

Metabolite Analysis:

-

Analyze the extract by HPLC or LC-MS/MS to detect the production of mellein.

-

Quantitative Analysis of Mellein Production

Accurate quantification of mellein is essential for comparing production levels between different strains or under different conditions. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Experimental Protocol: HPLC-MS/MS Quantification of Mellein

-

Sample Preparation:

-

Prepare liquid cultures of the fungal strains of interest.

-

After a defined incubation period, collect the culture filtrate.

-

Extract a known volume of the filtrate with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in negative ion mode is often used for mellein analysis.

-

Detection: Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated mellein molecule ([M-H]⁻) and its characteristic fragment ions.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of mellein at a range of concentrations.

-

Analyze the samples and the standards under the same conditions.

-

Calculate the concentration of mellein in the samples by comparing the peak areas to the calibration curve.

-

Quantitative Data on Mellein Production

The production of mellein can vary significantly between different fungal species and even between isolates of the same species.

| Fungal Species | Mellein Production Level | Reference |

| Macrophomina phaseolina | 49–2,203 µg/L | [6] |

| Botryosphaeria dothidea | 0.14–0.94 mg/kg (in infected apple fruits) | [4] |

| Botryosphaeria dothidea | 5.88–80.29 mg/kg (in infected apple branches) | [4] |

Regulation of the Mellein Gene Cluster

The biosynthesis of secondary metabolites in fungi is tightly regulated in response to environmental cues and developmental stages. While specific signaling pathways controlling mellein production are not fully elucidated, the regulation is likely to involve cluster-specific transcription factors and broader-acting global regulators.

dot

Caption: A proposed model for the regulation of the mellein gene cluster.

Many fungal secondary metabolite gene clusters contain a gene encoding a pathway-specific transcription factor, often a C6 zinc finger protein, that directly regulates the expression of the other genes in the cluster. In addition, global regulatory complexes, such as the LaeA/VeA/VelB complex, are known to control the expression of multiple secondary metabolite clusters in response to environmental signals.

Conclusion

The identification and characterization of the this compound PKS gene cluster is a multifaceted process that integrates bioinformatics, molecular biology, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for researchers to dissect the genetic basis of mellein biosynthesis in various fungal species. A thorough understanding of these biosynthetic pathways is not only crucial for fundamental scientific knowledge but also opens up avenues for the discovery of new bioactive compounds and the bioengineering of novel natural products for applications in medicine and agriculture. Future research will likely focus on elucidating the specific regulatory networks that control mellein production and exploring the enzymatic mechanisms of the tailoring enzymes within the gene cluster.

References

- 1. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. static.igem.org [static.igem.org]

Discovery of Novel (+)-Mellein Derivatives from Endophytic Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endophytic fungi, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for the discovery of novel bioactive secondary metabolites. Among the diverse chemical scaffolds produced by these fungi, the (+)-mellein derivatives, a class of 3,4-dihydroisocoumarins, have garnered significant attention due to their wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel this compound derivatives from endophytic fungi, with a focus on recently identified compounds and their potential applications in drug development.

Introduction to this compound and its Derivatives

This compound is a naturally occurring dihydroisocoumarin that has been isolated from various fungal and plant sources. Its derivatives are characterized by substitutions on the aromatic ring and the stereochemistry of the lactone ring, leading to a wide array of structurally diverse compounds. These modifications can significantly influence the biological activity of the molecule, making the exploration of novel derivatives a promising avenue for the discovery of new therapeutic agents. Endophytic fungi, in particular, have proven to be a prolific source of new and unusual mellein derivatives.

Recently Discovered Novel this compound Derivatives

Recent phytochemical investigations of an endophytic fungus, an unidentified Ascomycete isolated from the plant Meliotus dentatus, have led to the isolation of two novel this compound derivatives: cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein [1][2]. The structures of these compounds were elucidated using extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two novel this compound derivatives.

Table 1: Spectroscopic Data for Novel this compound Derivatives

| Compound Name | Molecular Formula | 1H NMR (δ ppm, J in Hz) | 13C NMR (δ ppm) |

| cis-4-acetoxyoxymellein | C₁₂H₁₂O₆ | 1.44 (3H, d, J=6.6, 3-CH₃), 2.04 (3H, s, OAc), 4.80 (1H, dq, J=6.6, 2.1, H-3), 5.73 (1H, d, J=2.1, H-4), 6.95 (1H, dd, J=8.0, 1.0, H-5), 7.15 (1H, d, J=8.0, H-7), 7.55 (1H, t, J=8.0, H-6), 10.90 (1H, s, 8-OH) | 16.5 (3-CH₃), 20.8 (OAc-CH₃), 67.2 (C-3), 79.9 (C-4), 108.9 (C-8a), 115.8 (C-7), 117.9 (C-5), 137.9 (C-6), 143.9 (C-4a), 162.2 (C-8), 169.5 (C-1), 170.1 (OAc-C=O) |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | C₁₂H₁₂O₅ | 1.44 (3H, d, J=6.6, 3-CH₃), 2.04 (3H, s, OAc), 4.80 (1H, dq, J=6.6, 2.0, H-3), 5.73 (1H, d, J=2.0, H-4), 7.25 (1H, dd, J=8.5, 2.0, H-7), 7.40 (1H, d, J=2.0, H-5), 7.75 (1H, d, J=8.5, H-8) | Not fully reported |

Table 2: Antimicrobial Activity of Novel this compound Derivatives (Agar Diffusion Assay)

| Compound Name | Test Organism | Type | Activity (Zone of Inhibition in mm) |

| cis-4-acetoxyoxymellein | Escherichia coli | Bacterium (Gram-negative) | 10 (partial inhibition)[3] |

| Bacillus megaterium | Bacterium (Gram-positive) | 10 (partial inhibition)[3] | |

| Microbotryum violaceum | Fungus | Good activity (exact value not reported)[1][2] | |

| Botrytis cinerea | Fungus | Good activity (exact value not reported)[1][2] | |

| Septoria tritici | Fungus | Good activity (exact value not reported)[1][2] | |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Escherichia coli | Bacterium (Gram-negative) | Strong activity (exact value not reported)[1][2] |

| Bacillus megaterium | Bacterium (Gram-positive) | Strong activity (exact value not reported)[1][2] | |

| Microbotryum violaceum | Fungus | Good activity (exact value not reported)[1][2] | |

| Botrytis cinerea | Fungus | Good activity (exact value not reported)[1][2] | |

| Septoria tritici | Fungus | Good activity (exact value not reported)[1][2] |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the discovery and evaluation of the novel this compound derivatives.

Fungal Isolation and Fermentation

-

Isolation: The endophytic fungus, an unidentified Ascomycete, was isolated from the surface-sterilized tissues of Meliotus dentatus.

-

Culture: The fungus was cultured on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain a pure culture.

-

Fermentation: For large-scale production of secondary metabolites, the fungus was grown in a liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions for a specified period (typically 2-4 weeks) at room temperature.

Extraction and Isolation of this compound Derivatives

Caption: General workflow for the extraction and isolation of novel this compound derivatives.

-

Extraction: The culture broth was filtered to separate the mycelia from the culture filtrate. The filtrate was then extracted with an organic solvent such as ethyl acetate. The organic layers were combined and evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the components into fractions.

-

Preparative HPLC: Fractions showing promising activity or interesting profiles on Thin Layer Chromatography (TLC) were further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Structure Elucidation

The structures of the isolated pure compounds were determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the final structure.

Antimicrobial Assays

The antimicrobial activity of the purified compounds was evaluated using the agar diffusion method.[2]

-

Preparation of Plates: Agar plates were seeded with the respective test microorganisms (Escherichia coli, Bacillus megaterium, Microbotryum violaceum, Botrytis cinerea, Septoria tritici).

-

Application of Compounds: Sterile filter paper discs were impregnated with a known concentration of the purified compounds and placed on the surface of the agar plates.

-

Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.

-

Measurement of Activity: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each disc.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for these novel this compound derivatives have not yet been elucidated. However, based on the known activities of other isocoumarin compounds, several potential mechanisms can be hypothesized.

Caption: Hypothetical signaling pathways and cellular targets of novel this compound derivatives.

Potential mechanisms of action could include:

-

Inhibition of Cell Wall Synthesis: Disruption of the synthesis of essential cell wall components in bacteria and fungi.

-

Disruption of Cell Membrane Integrity: Causing leakage of cellular contents by damaging the cell membrane.

-

Inhibition of Essential Enzymes: Acting as inhibitors for enzymes crucial for microbial survival and growth.

-

Interference with Quorum Sensing: Disrupting cell-to-cell communication in bacteria, which is often essential for virulence and biofilm formation.

Further research is required to investigate these and other potential signaling pathways to fully understand the mode of action of these promising new compounds.

Conclusion and Future Directions

The discovery of cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein from an endophytic fungus highlights the immense potential of these microorganisms as a source of novel drug leads. Their significant antibacterial and antifungal activities warrant further investigation, including:

-

Determination of Minimum Inhibitory Concentrations (MICs): To obtain more precise quantitative data on their antimicrobial potency.

-

In-depth Mechanistic Studies: To elucidate the specific signaling pathways and molecular targets.

-

Analogue Synthesis: To explore the structure-activity relationships and potentially enhance their efficacy and drug-like properties.

-

In vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential in animal models.

Continued exploration of the chemical diversity of endophytic fungi, coupled with detailed biological and mechanistic studies, will undoubtedly lead to the discovery of more novel and potent this compound derivatives with the potential for development into new therapeutic agents.

References

Absolute configuration and stereochemistry of (+)-Mellein

An In-Depth Technical Guide to the Absolute Configuration and Stereochemistry of (+)-Mellein

Introduction

Mellein, a dihydroisocoumarin, is a phenolic compound first isolated in 1933 from the fungus Aspergillus melleus.[1] It exists as two enantiomers, this compound and (-)-Mellein, which possess distinct stereochemistry and often exhibit different biological activities. The more commonly occurring natural enantiomer is (R)-(-)-Mellein, which has been isolated from a wide variety of fungi, plants, and insects.[1][2] this compound, while also a natural product, is produced by a comparatively smaller number of fungal species.[1] Mellein and its derivatives have garnered significant interest from researchers due to their diverse biological activities, including antimicrobial, phytotoxic, and antiviral properties.[1][2]

This guide provides a comprehensive overview of the absolute configuration and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the methods used for its stereochemical determination, summarizes key quantitative data, and outlines relevant experimental protocols.

Absolute Configuration and Stereochemistry

The core structure of mellein contains a single chiral center at the C-3 position of the dihydroisocoumarin ring. The spatial arrangement of the methyl group at this position determines the absolute configuration of the molecule.

-

This compound has been determined to have the (S) absolute configuration.[1] Its IUPAC name is (3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one.[3]

-

(-)-Mellein , the more prevalent enantiomer, possesses the (R) absolute configuration.[1][2]

The determination of this absolute configuration is crucial, as the biological activity of chiral compounds is often dependent on their specific stereochemistry.[4] For instance, the specific enantiomers of mellein derivatives can exhibit significantly different levels of phytotoxicity or antibacterial activity.[1]

Quantitative Data Summary

The stereochemical properties of this compound are defined by specific quantitative data obtained through various analytical techniques. The following tables summarize these key parameters.

Table 1: Chiroptical and Physical Properties

| Property | Value | Conditions | Reference |

| Specific Rotation [α]D | +92° | c 1.14, MeOH | [5] |

| Melting Point | 52-54 °C | [5] | |

| Molecular Formula | C₁₀H₁₀O₃ | [3][5] | |

| Molar Mass | 178.187 g·mol⁻¹ | [6] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structure of mellein. While NMR alone cannot determine the absolute configuration, it confirms the connectivity and relative stereochemistry. The data presented here is characteristic for the mellein scaffold.

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ ppm) |

| 3 | 4.73 | sextet, J ≅ 7.2 | 76.2 |

| 4 | 2.93 | d, J ≅ 7.2 | 34.7 |

| 5 | - | - | 118.0 (approx.) |

| 6 | - | - | 136.0 (approx.) |

| 7 | - | - | 116.0 (approx.) |

| 8 | - | - | 162.0 (approx.) |

| 9 | - | - | 108.0 (approx.) |

| 10 | - | - | 140.0 (approx.) |

| 11 (3-CH₃) | 1.53 | d, J ≅ 7.2 | 20.9 |

| 1 (C=O) | - | - | 170.0 (approx.) |

| Note: Approximate values for aromatic carbons are derived from typical dihydroisocoumarin spectra. Specific values can be found in cited literature.[5] |

Experimental Protocols

The determination of the absolute configuration of a chiral molecule like this compound relies on a combination of spectroscopic, crystallographic, and synthetic methods.

Spectroscopic Methods for Stereochemical Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to establish the relative configuration of atoms in a molecule. For complex mellein derivatives with multiple chiral centers, Nuclear Overhauser Effect (NOE) experiments are critical.

-

Objective: To determine the through-space proximity of protons to confirm relative stereochemistry.

-

Sample Preparation: A pure sample of the mellein derivative (~1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped for 2D experiments.

-

Methodology (NOESY/ROESY):

-

Acquire standard 1D ¹H and ¹³C spectra to assign proton and carbon signals.

-

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

-

The presence of a cross-peak between two protons in the NOESY/ROESY spectrum indicates they are close in space (typically <5 Å).[7]

-

By analyzing the pattern of NOE correlations, the relative orientation of substituents on the stereogenic centers can be deduced. For example, an NOE between a proton at C-3 and a proton at C-4 would suggest they are on the same face of the ring.

-

B. Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra to computationally predicted spectra.

-

Objective: To assign the absolute configuration by observing the differential absorption of left and right circularly polarized light.

-

Sample Preparation: A dilute solution of the purified enantiomer is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A dedicated CD spectropolarimeter.

-

Methodology:

-

The experimental ECD spectrum of the this compound sample is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

Computational modeling (e.g., using Time-Dependent Density Functional Theory, TD-DFT) is performed to calculate the theoretical ECD spectra for both the (S) and (R) enantiomers.

-

The experimental spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration of this compound as (S).

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained.[8][9]

-

Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute configuration.

-

Methodology:

-

Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution using techniques like slow evaporation or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded by a detector.[9]

-

Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule.[9]

-

Structure Refinement: An atomic model is built into the electron density map and refined. For absolute configuration determination, anomalous dispersion effects from the X-ray scattering are analyzed. The Flack parameter is calculated; a value close to 0 for the modeled enantiomer confirms the assignment is correct.

-

Stereoselective Chemical Synthesis

Synthesizing a chiral molecule from a starting material of known stereochemistry is a classic method to confirm its absolute configuration.

-

Objective: To unambiguously prove the absolute configuration of this compound by synthesizing it through a stereocontrolled reaction sequence.

-

General Strategy:

-

Chiral Starting Material: The synthesis begins with a well-characterized chiral precursor (a "chiral pool" starting material) or utilizes an asymmetric reaction (e.g., an asymmetric reduction or alkylation) to set the stereocenter.

-

Reaction Sequence: A series of chemical reactions is carried out to construct the dihydroisocoumarin ring system without disturbing the established chiral center.

-

Final Product Analysis: The synthetic product is purified. Its properties, particularly its specific rotation ([α]D), are compared to those of the natural this compound. If the signs of the optical rotation match, and other spectroscopic data (NMR, MS) are identical, the absolute configuration is confirmed.

-

Visualizations

Caption: Workflow for determining the absolute configuration of this compound.

Caption: The enantiomeric relationship between (R)-(-)-Mellein and (S)-(+)-Mellein.

Caption: Simplified biosynthetic pathway of (R)-Mellein, highlighting the key stereochemical step.

References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H10O3 | CID 10921069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. redalyc.org [redalyc.org]

- 6. Mellein - Wikipedia [en.wikipedia.org]

- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 8. Absolute configuration - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Phytotoxic Effects of (+)-Mellein on Plant Seedlings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mellein, a dihydroisocoumarin produced by various fungal species, has demonstrated significant phytotoxic effects on a range of plant seedlings. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on plant physiology, including its inhibitory effects on seed germination, root and shoot growth, and overall seedling vigor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed molecular signaling pathways affected by this compound. The information presented herein is intended to support researchers and professionals in the fields of agriculture, herbicide development, and plant pathology.

Introduction

This compound is a naturally occurring fungal metabolite that has garnered attention for its diverse biological activities, including its potent phytotoxicity. As a member of the dihydroisocoumarin class of compounds, this compound's ability to impede plant growth presents opportunities for its potential application as a bioherbicide. Understanding the precise mechanisms through which this compound exerts its effects is crucial for harnessing its potential and for mitigating its impact in agricultural settings where it may be produced by pathogenic fungi. This guide synthesizes the available scientific literature to provide a detailed examination of the phytotoxic properties of this compound.

Quantitative Phytotoxic Effects

The phytotoxicity of this compound and related compounds has been quantified across several plant species. The following tables summarize the key findings from published studies. It is important to note that some studies utilize crude culture filtrates containing mellein, while others use purified compounds.

Table 1: Effects of Fungal Culture Filtrates Containing Mellein on Soybean Seedlings

| Concentration of Culture Filtrate (% v/v) | Chlorosis (%) | Necrosis (%) | Wilting (%) | Death (%) |

| 25 | 73 | 78 | 7 | 16 |

| 50 | 61 | 82 | 9 | 26 |

Data from studies on the effects of Macrophomina phaseolina culture filtrates on soybean seedlings in hydroponic culture.

Table 2: Phytotoxic Effects of Purified Mellein and Related Coumarins on Various Plant Species

| Compound | Plant Species | Parameter | Effective Dose (ED₅₀/IC₅₀) or Observation |

| This compound | Wheat, Barrel Medic | Seed Germination | Complete inhibition at 200 µg/mL[1] |

| This compound | Soybean | Wilting | Induced at 40-100 µg/mL |

| Dihydrocoumarin | Barnyardgrass | Growth | Inhibition observed at 0.5-1.0 g/L |

| Synthetic Coumarins | Arabidopsis thaliana | Shoot Fresh Weight | ED₅₀ values ≤ 60 µM |

| Synthetic Coumarins | Arabidopsis thaliana | Root Growth | ED₅₀ values ≤ 170 µM |

Experimental Protocols

The assessment of this compound's phytotoxicity involves standardized bioassays. Below are detailed methodologies for key experiments.

Seed Germination and Seedling Growth Assay

This protocol is a standard method for evaluating the effect of a compound on seed germination and early seedling development.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in sterile distilled water or a plant growth medium to achieve the desired test concentrations. A solvent control should be included.

-

Seed Sterilization and Plating: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, radish) by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water. Place the sterilized seeds on sterile filter paper in Petri dishes.

-

Treatment Application: Add a defined volume of each test solution to the filter paper in the Petri dishes, ensuring the paper is saturated but not flooded.

-

Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.

-

Data Collection:

-

Germination Rate: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours for 3-7 days).

-

Root and Shoot Length: After a set incubation period (e.g., 7 days), carefully remove the seedlings and measure the length of the primary root and shoot using a ruler or digital imaging software.

-

Biomass: Determine the fresh weight of the seedlings. For dry weight, dry the seedlings in an oven at 60-70°C until a constant weight is achieved.

-

-

Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control. Determine the IC₅₀ or ED₅₀ values using dose-response curve analysis.

Hydroponic Assay for Phytotoxicity

This method allows for the observation of phytotoxic symptoms on whole seedlings in a soil-free system.

-

Seedling Preparation: Germinate seeds of the target plant species in a suitable substrate (e.g., rockwool, perlite) until they have developed a small root system and cotyledons.

-

Transfer to Hydroponic System: Carefully transfer the seedlings to a hydroponic system (e.g., floating rafts on a nutrient solution or individual containers).

-

Treatment Application: Add this compound to the hydroponic nutrient solution to achieve the desired final concentrations.

-

Observation: Monitor the seedlings daily for the development of phytotoxic symptoms such as chlorosis, necrosis, wilting, and stunting over a period of several days to weeks.

-

Data Collection: In addition to visual symptoms, physiological parameters such as chlorophyll content (using a SPAD meter) and photosynthetic efficiency (using a chlorophyll fluorometer) can be measured. At the end of the experiment, root and shoot biomass can be determined.

Signaling Pathways and Mechanism of Action

The phytotoxicity of this compound and related dihydroisocoumarins is believed to stem from their interference with critical plant signaling pathways, particularly those regulated by hormones.

Interference with Plant Hormone Signaling

Studies on dihydrocoumarin, a structurally related compound, suggest a mechanism involving the disruption of plant hormone homeostasis. The primary targets appear to be auxin and gibberellin signaling, which are fundamental for cell division, elongation, and differentiation in plants.

A proposed mechanism suggests that this compound may disrupt the normal synthesis, transport, or perception of auxins and gibberellins. This disruption leads to an imbalance in hormonal signaling, resulting in the observed inhibition of root and shoot growth.

Impact on Phenylpropanoid Biosynthesis

In addition to hormonal disruption, evidence suggests that dihydrocoumarins can interfere with the phenylpropanoid biosynthesis pathway. This pathway is crucial for the production of a wide range of secondary metabolites that are essential for plant development, defense, and structural integrity, including lignin, flavonoids, and phytoalexins. Inhibition of this pathway can lead to compromised cell wall structure and reduced defense capabilities, contributing to the overall phytotoxic effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the phytotoxic effects of a compound like this compound.

Conclusion

This compound exhibits significant phytotoxic properties, primarily through the inhibition of seed germination and seedling growth. The available evidence strongly suggests that its mechanism of action involves the disruption of key plant hormone signaling pathways and the inhibition of phenylpropanoid biosynthesis. While more research is needed to determine the precise molecular targets and to obtain comprehensive dose-response data for a wider range of plant species, the existing data indicate that this compound and related dihydroisocoumarins are promising candidates for the development of novel bioherbicides. Further investigation into their mode of action will not only aid in the development of new weed management strategies but also enhance our understanding of plant-fungal interactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on (+)-Mellein as a Secondary Metabolite in Microbial Interactions

Introduction

This compound, also known as (R)-mellein or ochracin, is a naturally occurring dihydroisocoumarin, a type of phenolic compound belonging to the polyketide family of secondary metabolites.[1][2] First identified in 1933 from the fungus Aspergillus melleus, it has since been isolated from a wide array of organisms, including various fungi, bacteria, plants, and even insects.[1] As a secondary metabolite, this compound is not essential for the primary growth of the producing organism but plays a crucial role in its interactions with the surrounding environment.[3][4]

These interactions are often mediated by the diverse biological activities of mellein and its derivatives, which include antifungal, antibacterial, phytotoxic, and enzyme-inhibiting properties.[1][5] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its role in mediating microbial competition and communication, and detailed protocols for its study. The information is intended to serve as a resource for researchers investigating novel antimicrobial agents and professionals in drug development exploring natural products as a source for new therapeutic leads.

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of polyketide synthesis, catalyzed by a multifunctional enzyme known as a Polyketide Synthase (PKS).[1] Specifically, it is synthesized by a partially reducing PKS (PR-PKS).[5] The process begins with the condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units.

The biosynthesis is highly analogous to that of 6-methylsalicylic acid (6-MSA) but involves additional steps of chain elongation and keto reduction.[5] The nascent pentaketide intermediate undergoes an aldol cyclization and is then aromatized through dehydration. The final stereospecific lactonization and release of the (R)-mellein product are catalyzed by a thiohydrolase (TH) domain within the PKS enzyme complex.[5] In some fungi, the collaboration of two separate proteins, an iterative non-reducing PKS (like TerA) and a PKS-like protein with a functional ketoreductase domain (like TerB), is required for the synthesis of mellein precursors like 6-hydroxymellein.[6]

References

Antifungal Properties of (+)-Mellein Against Plant Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of (+)-Mellein, a naturally occurring dihydroisocoumarin, against a range of economically important plant pathogens. This document summarizes key quantitative data on its efficacy, details relevant experimental protocols, and visualizes potential mechanisms and workflows to support further research and development in the field of natural fungicides.

Quantitative Antifungal Activity of Mellein and its Derivatives

The antifungal efficacy of Mellein and its derivatives has been evaluated against various plant pathogenic fungi and bacteria. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) values, to provide a comparative overview of its potential as a broad-spectrum antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Mellein against Plant Pathogenic Bacteria

| Pathogen | Strain | MIC (µg/mL) | Reference |

| Xanthomonas axonopodis pv. malvacearum | MTCC 7155 | 3.9 | [1][2] |

| Xanthomonas axonopodis pv. punicae | MTCC 225 | 1.9 | [1][2] |

| Xanthomonas axonopodis pv. vesicatoria | MTCC 222 | 7.8 | [1][2] |

| Xanthomonas oryzae pv. oryzae | MTCC 221 | 15.6 | [1][2] |

| Xanthomonas campestris pv. campestris | MTCC 223 | 31.25 | [1][2] |

| Xanthomonas axonopodis pv. citri | MTCC 224 | 62.5 | [1][2] |

| Xanthomonas campestris pv. mori | MTCC 226 | 7.8 | [1][2] |

| Xanthomonas campestris pv. mangiferaeindicae | MTCC 227 | 15.6 | [1][2] |

| Xanthomonas campestris pv. phaseoli | MTCC 228 | 31.25 | [1][2] |

| Xanthomonas campestris pv. translucens | MTCC 229 | 3.9 | [1][2] |

| Xanthomonas vesicatoria | MTCC 230 | 7.8 | [1][2] |

Table 2: Antifungal Activity of (R)-(-)-Mellein and its Derivatives against Plant Pathogenic Fungi

| Compound | Pathogen | Activity | Reference |

| (R)-(-)-Mellein | Botrytis cinerea | EC50 < 50 µg/mL | [3] |

| (R)-(-)-Mellein | Fulvia fulva | EC50 < 50 µg/mL | [3] |

| (R)-(-)-Mellein | Athelia rolfsii | Active at 0.2 mg/plug | [3] |

| (R)-(-)-Mellein | Sclerotinia sclerotiorum | Active at 0.2 mg/plug | [3] |

| (R)-(-)-Mellein | Alternaria brassicicola | Less sensitive | [3] |

| (R)-(-)-Mellein | Fusarium graminearum | Less sensitive | [3] |

| (R)-(-)-Mellein | Phytophthora cambivora | Less sensitive | [3] |

| cis-4-Acetoxyoxymellein | Microbotryum violaceum | Good activity | [4][5] |

| cis-4-Acetoxyoxymellein | Botrytis cinerea | Good activity | [4][5] |

| cis-4-Acetoxyoxymellein | Septoria tritici | Good activity | [4][5] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Microbotryum violaceum | Good activity | [4][5] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Botrytis cinerea | Good activity | [4][5] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Septoria tritici | Good activity | [4][5] |

| 6-Methoxymellein | Botrytis cinerea | Most active inhibitor of spore germination | [3] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antifungal properties of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Fungal/Bacterial Inoculum:

-

Cultures of the test microorganisms are grown on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi, Tryptic Soy Agar for bacteria).

-

A suspension of the microorganism is prepared in a sterile saline solution (0.85% NaCl) or a suitable broth.

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for fungi and 1-2 x 10^8 CFU/mL for bacteria.

-

The inoculum is then diluted to the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for fungi) in the appropriate test broth (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

-

-

Broth Microdilution Assay:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with the prepared microbial suspension.

-

Positive (microorganism and broth without this compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 25-28°C for fungi, 35-37°C for bacteria) for a specified period (e.g., 24-72 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

2.2. Mycelial Growth Inhibition Assay by Poisoned Food Technique

This technique is used to assess the effect of a compound on the mycelial growth of filamentous fungi.

-

Preparation of Poisoned Medium:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

-

Appropriate volumes of the stock solution are added to molten sterile Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

-

The agar is thoroughly mixed and poured into sterile Petri plates. A control plate containing the solvent but no this compound is also prepared.

-

-

Inoculation and Incubation:

-

A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus.

-

The disc is placed in the center of each PDA plate (both treated and control).

-

The plates are incubated at an optimal temperature for the fungus (e.g., 25°C) until the mycelium in the control plate reaches the edge of the plate.

-

-

Data Analysis:

-

The diameter of the fungal colony in each plate is measured.

-

The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the concentrations of this compound.

-

2.3. Spore Germination Inhibition Assay

This assay evaluates the effect of a compound on the germination of fungal spores.

-

Preparation of Spore Suspension:

-

Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80 at 0.05%).

-

The surface is gently scraped to dislodge the spores.

-

The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

-

The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL).

-

-

Germination Assay:

-

Different concentrations of this compound are prepared in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

The spore suspension is added to each concentration of this compound.

-

A control with no this compound is included.

-

Aliquots of the mixtures are placed on sterile concave glass slides or in microtiter plates.

-

The slides or plates are incubated in a humid chamber at an appropriate temperature for a period sufficient for germination in the control (e.g., 12-24 hours).

-

-